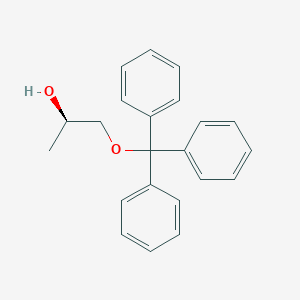

(2R)-1-(triphenylmethoxy)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

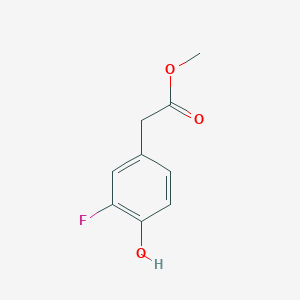

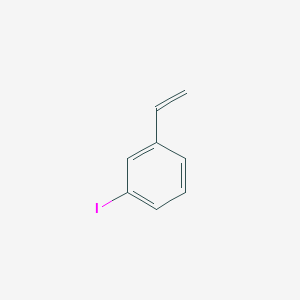

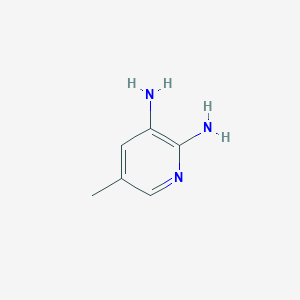

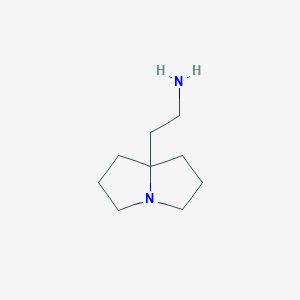

The molecular structure of this compound would be characterized by the presence of a propanol group and a triphenylmethoxy group. The “2R” configuration would affect the spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar OH group and the large nonpolar triphenylmethoxy group would likely make the compound overall nonpolar .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- (2R)-1-(triphenylmethoxy)-2-propanol has been utilized in the study of lignin-related phenylcoumarans, showcasing its relevance in understanding plant cell wall components and their potential applications in biofuels and materials science (Langer, Li, & Lundquist, 2006).

- The compound has been involved in the resolution of racemic 1,2-diol using triphenylmethyl protection, indicating its utility in stereochemical studies and the development of enantiomerically pure substances (Pétursson & Jonsdottir, 2011).

- It has also been a part of studies involving chemoselective methylenation of dicarbonyl substrates, highlighting its role in the synthesis of complex organic molecules and pharmaceuticals (Lebel, Davi, & Stoklosa, 2008).

Coordination Chemistry and Catalysis

- The compound has been utilized in the study of Co(triphos)(chiral amino alcoholato) complexes, contributing to our understanding of coordination chemistry and its implications in catalysis and material sciences (Enamullah, 2010).

Solvation and Solvent Effects

- Its derivatives have been studied for their thermo-solvatochromic properties in aqueous alcohols, shedding light on solvent effects and their impact on chemical reactions, which is crucial in the field of green chemistry and solvent optimization (Tada, Silva, & Seoud, 2003).

Enzymatic and Microbial Mediated Reactions

- (2R)-1-(triphenylmethoxy)-2-propanol has been involved in studies of enzymatic resolution and microbial mediated reactions, highlighting its role in biocatalysis and the potential for developing eco-friendly and efficient industrial processes (Martins et al., 2011).

Material Science and Structural Analysis

- The compound has been part of research in material science, particularly in the synthesis of macromolecules with specific architecture, influencing the selectivity of reactions. This has implications in polymer science and the development of new materials (Vautravers & Cole-Hamilton, 2009).

Propriétés

IUPAC Name |

(2R)-1-trityloxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODCGDLBQGFBTI-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454033 |

Source

|

| Record name | (2R)-1-(triphenylmethoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(triphenylmethoxy)-2-propanol | |

CAS RN |

20263-26-7 |

Source

|

| Record name | (2R)-1-(triphenylmethoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)